A Technical Guide to the Laboratory Synthesis of Solid Ammonium Lactate
A Technical Guide to the Laboratory Synthesis of Solid Ammonium Lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of high-purity, solid ammonium (B1175870) lactate (B86563) for laboratory and pharmaceutical development applications.
Chemical Principles and Reaction
The synthesis of ammonium lactate is fundamentally an acid-base neutralization reaction. Lactic acid (a carboxylic acid) reacts with ammonia (B1221849) (a weak base), typically introduced as an aqueous solution (ammonium hydroxide), to form the ammonium salt of lactic acid and water.
The reaction proceeds as follows:
C₃H₆O₃ (Lactic Acid) + NH₃ (Ammonia) → C₃H₉NO₃ (Ammonium Lactate)
This process is exothermic. Controlling the reaction parameters, particularly pH and temperature, is crucial for driving the reaction to completion and minimizing the formation of impurities like lactamides or lactide. The stereochemistry of the lactic acid (L-, D-, or DL-racemic mixture) is retained in the final ammonium lactate product[1].
Detailed Experimental Protocol
This protocol is synthesized from established laboratory methods for producing high-purity, solid DL-ammonium lactate[2][3]. It involves three primary stages: aqueous solution synthesis, concentration, and solid precipitation.
Materials and Reagents
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Lactic Acid solution (e.g., 85-90% aqueous solution)
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Ammonium Hydroxide (B78521) solution ("Ammonia water," e.g., 28-30% NH₃)
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Acetonitrile (B52724) (ACS grade or higher)
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Ethanol (B145695) (200 proof, anhydrous)
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Acetone (B3395972) (ACS grade or higher)
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Deionized Water
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Reaction vessel with overhead stirrer and temperature control (e.g., jacketed reactor)
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pH meter and probe
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Rotary evaporator
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Filtration apparatus (e.g., Büchner funnel)
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Drying oven or vacuum desiccator
Stage 1: Synthesis of Ammonium Lactate Solution
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Charge the reaction vessel with the lactic acid solution at room temperature.
-
Begin stirring and slowly add ammonium hydroxide solution to the lactic acid. The reaction is exothermic; maintain the temperature below 40°C during this initial addition.
-
Continuously monitor the pH. Titrate with ammonium hydroxide until the system pH is stable within the range of 8.0 - 9.0 [2][3].
-
Once the pH is stabilized, heat the reaction mixture to 60°C [2].
-
Maintain the reaction at 60°C with continuous stirring for 3 to 5 hours . During this time, monitor the pH and add drops of ammonium hydroxide as needed to keep it within the 8.0 - 9.0 range[2][3].
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After the reaction period, cool the mixture to room temperature to yield the crude aqueous ammonium lactate solution.
Stage 2: Preparation of Concentrated Ammonium Lactate
-
Transfer the aqueous ammonium lactate solution to a suitable vessel.
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Add acetonitrile to the solution. The recommended volume ratio of acetonitrile to the lactate solution is 1:3 (v/v) [2].
-
Stir the mixture at room temperature for 1-2 hours .
-
Stop stirring and allow the mixture to settle for 2-3 hours . A dense, viscous liquid (the ammonium lactate concentrate) will separate and collect at the bottom[2].
-
Carefully decant or siphon off the upper acetonitrile/water layer. Collect the bottom viscous liquid.
-
Concentrate the collected liquid using a rotary evaporator at a bath temperature of 50-60°C under reduced pressure. Continue concentration until the water content is below 10%[2].
Stage 3: Precipitation and Isolation of Solid Ammonium Lactate
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Dissolve the resulting concentrate from Stage 2 in anhydrous ethanol. A weight-to-volume ratio of 2:1 (m/V) of ethanol to concentrate is recommended (e.g., 2 mL of ethanol for every 1 gram of concentrate)[3]. Stir at room temperature until fully dissolved.
-
To the ethanol solution, add an anti-solvent, such as acetonitrile or acetone, to induce precipitation. The volume ratio of anti-solvent to the ethanol solution should be between 2:1 and 5:1 (v/v) [2].
-
Stir the resulting slurry at a controlled temperature of 10-20°C to facilitate complete precipitation[2].
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold acetone or acetonitrile to remove residual impurities.
-
Dry the solid product under vacuum at a temperature not exceeding 50°C to yield the final, high-purity solid ammonium lactate. The expected purity from this method is >99%[3].
Summary of Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis and purification process.
| Table 1: Reaction and Synthesis Parameters | |
| Parameter | Value / Range |
| Initial pH Adjustment | 8.0 - 9.0[2][3] |
| Reaction Temperature | 60 - 80°C (60°C preferred)[2][3] |
| Reaction Time | 3 - 5 hours[2][3] |
| Final Purity (Expected) | > 99%[3] |
| Table 2: Purification and Isolation Parameters | |
| Parameter | Value / Range |
| Acetonitrile:Lactate Solution Ratio (v/v) | 1:1 to 1:5 (1:3 preferred)[2] |
| Concentration Temperature | 50 - 60°C[2] |
| Target Water Content (Concentrate) | < 10%[2] |
| Ethanol:Concentrate Ratio (m/V) | 1:1 to 3:1 (2:1 preferred)[3] |
| Anti-solvent:Ethanol Solution Ratio (v/v) | 2:1 to 5:1[2] |
| Precipitation Temperature | 10 - 20°C[2] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reactants to the final purified solid product.
Analytical Characterization
To confirm the purity and identity of the synthesized ammonium lactate, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric or formic acid) can effectively separate ammonium lactate from potential impurities[4]. Purity should exceed 99%[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure of the lactate anion. A patent for this synthesis method reports characteristic peaks in DMSO-d₆ at δ 1.096-1.113 (d, 3H, CH₃), 3.607-3.657 (m, 1H, CH), and 6.101-6.729 (m, 5H, NH₄⁺, OH)[3].
-
Melting Point: The melting point for the solid form is approximately 75–80°C[5].
-
pH Measurement: A 50% aqueous solution of the final product should have a pH in the range of 6.0–7.0[5].
Safety Precautions
This protocol involves hazardous materials. Adherence to standard laboratory safety procedures is mandatory.
-
Ammonium Hydroxide: This reagent is corrosive and volatile. It can cause severe skin burns and eye damage[6][7]. The vapor is a respiratory irritant. Always handle concentrated ammonium hydroxide in a certified chemical fume hood. [8]
-
Lactic Acid: Concentrated lactic acid is corrosive and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable)[7].
-
Ventilation: Ensure all steps, especially the initial neutralization and solvent handling, are performed in a well-ventilated area or fume hood[9].
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible[9]. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. For skin contact, remove contaminated clothing and wash the affected area thoroughly with water[6][8].
References
- 1. Solved Suppose that (R)-lactic acid reacts with ammonia | Chegg.com [chegg.com]
- 2. Page loading... [guidechem.com]
- 3. CN104860812A - Preparation method of ammonium lactate solids - Google Patents [patents.google.com]
- 4. Separation of Ammonium lactate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
